(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol, also referred to as APMO, is a molecule containing a bicyclic sugar ring (oxolane) fused with a pyrrolopyrimidine ring system. PubChem, a database of chemical information, classifies APMO as a carbohydrate and a heterocyclic compound [].
LLY-283 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a significant role in various cellular processes, including RNA processing and transcriptional regulation. It has been shown to inhibit PRMT5 enzymatic activity with an IC50 value of approximately 22 nM in vitro and 25 nM in cellular assays, indicating its high efficacy as a therapeutic agent against conditions where PRMT5 is implicated, such as certain cancers and neurodegenerative diseases .
LLY-283 has demonstrated significant biological activity, particularly in the context of cancer treatment. It inhibits PRMT5, which is often overexpressed in various cancers, including breast cancer and glioblastoma. Moreover, studies have shown that LLY-283 can protect against noise-induced hearing loss by reducing reactive oxygen species accumulation and apoptosis in cochlear hair cells . Its mechanism of action involves the modulation of PRMT5 activity, impacting downstream signaling pathways critical for cell survival and proliferation.
The synthesis of LLY-283 can be summarized as follows:
This multi-step synthesis allows for the production of LLY-283 with high purity and selectivity .
LLY-283 has potential applications in various fields:
Interaction studies have confirmed that LLY-283 binds effectively to the PRMT5:MEP50 complex, with an equilibrium dissociation constant (Kd) value of approximately 6 nM. This binding affinity indicates its potential for significant biological effects at low concentrations. The compound's interaction with various substrates has been characterized using surface plasmon resonance techniques .
Several compounds exhibit similar mechanisms or targets as LLY-283. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism | Selectivity for PRMT5 | IC50 (nM) | Unique Features |
---|---|---|---|---|
GSK3326595 | Inhibits PRMT5 | Moderate | 40 | Less potent than LLY-283 |
EPZ015666 | Inhibits PRMT5 | High | 30 | Broad-spectrum methyltransferase inhibition |
MS023 | Inhibits multiple PRMTs | Low | 100 | Less selective than LLY-283 |
LLY-283 stands out due to its high selectivity for PRMT5 over other methyltransferases, making it a valuable candidate for targeted therapies without off-target effects seen with less selective compounds .